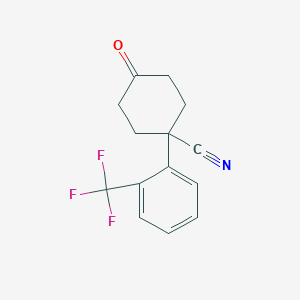![molecular formula C18H15BO2 B15064922 [2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)
[2-(2-phenylphenyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-phenylphenyl)phenyl]boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with two additional phenyl groups. This compound belongs to the broader class of boronic acids, which are highly valued in organic synthesis, particularly for their role in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-phenylphenyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling, where phenylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar palladium-catalyzed coupling reactions, with optimizations for large-scale synthesis. This may involve continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
[2-(2-phenylphenyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce boranes.
科学研究应用
Chemistry
In chemistry, [2-(2-phenylphenyl)phenyl]boronic acid is widely used in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases. The unique structure of this compound allows it to interact with specific enzyme active sites, making it a valuable tool in biochemical studies.
Medicine
In medicine, boronic acids have been explored for their potential in drug development, particularly as inhibitors of enzymes involved in cancer and other diseases. The compound’s ability to form reversible covalent bonds with biological targets makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in facilitating carbon-carbon bond formation is crucial in the synthesis of complex organic molecules.
作用机制
The mechanism of action of [2-(2-phenylphenyl)phenyl]boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
Compared to similar compounds, [2-(2-phenylphenyl)phenyl]boronic acid is unique due to its triaryl structure, which provides enhanced stability and reactivity in various chemical reactions. This structural feature also allows for more specific interactions with biological targets, making it a versatile compound in both synthetic and biological applications.
属性
分子式 |
C18H15BO2 |
|---|---|
分子量 |
274.1 g/mol |
IUPAC 名称 |
[2-(2-phenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13,20-21H |
InChI 键 |
JOAXPHWDIJKPAT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
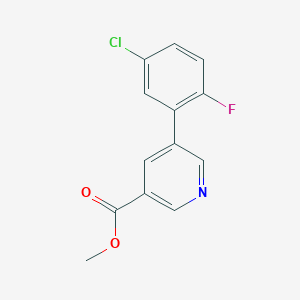
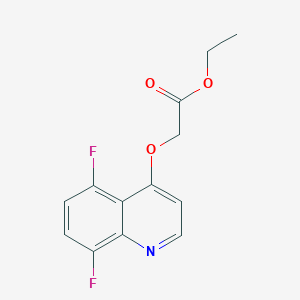
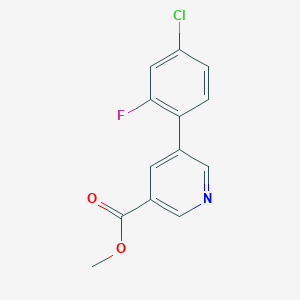
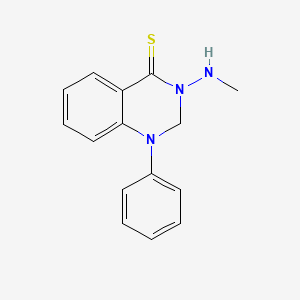
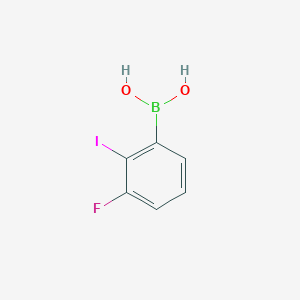
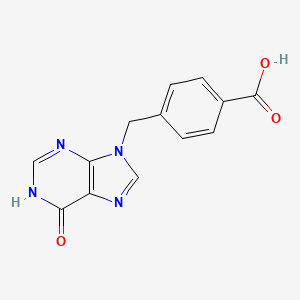
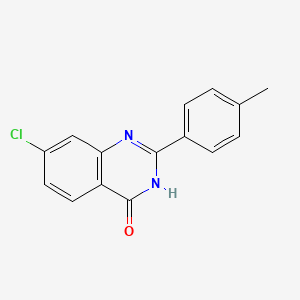
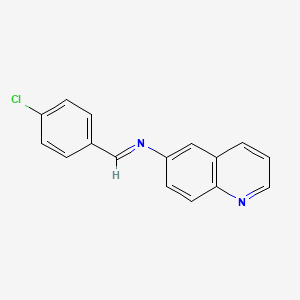
![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)
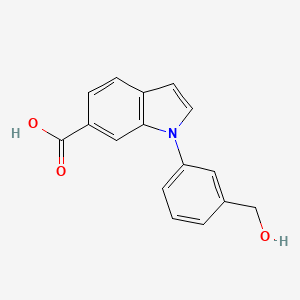

![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
